4-Dihydroxyethyl-8,9-epoxy-enediyne 4-Dihydroxyethyl-8,9-epoxy-enediyne 4-Dihydroxyethyl-8,9-epoxy-enediyne is a polyol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1808335
InChI: InChI=1S/C14H10O3/c15-9-12(16)10-3-1-5-13-14(17-13)8-2-4-11(14)7-6-10/h2-4,8,12-13,15-16H,9H2/b10-3+/t12-,13-,14+/m0/s1
SMILES:
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

4-Dihydroxyethyl-8,9-epoxy-enediyne

CAS No.:

Cat. No.: VC1808335

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

4-Dihydroxyethyl-8,9-epoxy-enediyne -

Specification

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name (1R)-1-[(1R,3S,6E)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyn-7-yl]ethane-1,2-diol
Standard InChI InChI=1S/C14H10O3/c15-9-12(16)10-3-1-5-13-14(17-13)8-2-4-11(14)7-6-10/h2-4,8,12-13,15-16H,9H2/b10-3+/t12-,13-,14+/m0/s1
Standard InChI Key VMDQGDOIIPCVIS-QNPGQJGNSA-N
Isomeric SMILES C1=C[C@@]23[C@@H](O2)C#C/C=C(\C#CC3=C1)/[C@H](CO)O
Canonical SMILES C1=CC23C(O2)C#CC=C(C#CC3=C1)C(CO)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Dihydroxyethyl-8,9-epoxy-enediyne is identified by several chemical descriptors that define its molecular identity. The compound is characterized by a complex cyclic structure containing both alkyne and alkene functionalities, along with hydroxyl groups that contribute to its classification as a polyol . Table 1 provides the key chemical identifiers for this compound.

PropertyValue
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
PubChem CID5281922
InChIKeyVMDQGDOIIPCVIS-QNPGQJGNSA-N
CHEBI IdentifierCHEBI:1826
Wikidata IdentifierQ27105511

Structural Features

The molecular structure of 4-Dihydroxyethyl-8,9-epoxy-enediyne includes a complex tricyclic system with an oxatricyclo core. The IUPAC name, (1R)-1-[(1R,3S,6E)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyn-7-yl]ethane-1,2-diol, reflects this complexity . The compound contains multiple functional groups including:

  • A 1,5-diyne-3-ene motif characteristic of enediynes

  • An epoxy group forming part of the oxatricyclo ring system

  • A dihydroxyethyl side chain contributing to its polyol classification

  • Multiple stereogenic centers creating a defined three-dimensional configuration

The structural representation in SMILES notation (C1=C[C@@]23C@@HC#C/C=C(\C#CC3=C1)/C@HO) encodes these stereochemical features and the specific arrangement of atoms .

Enediyne Family Classification

Relationship to Natural Enediynes

4-Dihydroxyethyl-8,9-epoxy-enediyne belongs to the enediyne family, a group of compounds characterized by their 1,5-diyne-3-ene core structure. Natural enediynes typically occur as 9-membered or 10-membered carbocyclic rings and include potent cytotoxic compounds such as neocarzinostatin, C-1027, and maduropeptin . The structural similarity of 4-Dihydroxyethyl-8,9-epoxy-enediyne to these natural products suggests potential biological activities comparable to those observed in this class of compounds.

Structural Comparison with Other Enediynes

Unlike some natural enediynes that contain an anthraquinone moiety fused to the enediyne core, 4-Dihydroxyethyl-8,9-epoxy-enediyne features an epoxy group and a dihydroxyethyl substituent . These structural differences may confer unique chemical properties and biological activities compared to other members of the enediyne family. The presence of the dihydroxyethyl group, in particular, enhances water solubility and may influence interactions with biological targets.

Synthetic Considerations and Chemical Reactivity

Synthetic Approaches

The synthesis of enediyne compounds typically involves complex multistep processes. For enediynes in general, biosynthetic pathways have been elucidated, involving polyketide synthases (PKSE) that generate precursors like 1,3,5,7,9,11,13-pentadecaheptaene, which is subsequently converted to the enediyne core . Chemical synthesis of compounds like 4-Dihydroxyethyl-8,9-epoxy-enediyne would require careful control of stereochemistry and protection-deprotection strategies similar to those employed in nucleic acid chemistry .

Chemical Reactivity

The reactivity of 4-Dihydroxyethyl-8,9-epoxy-enediyne is dominated by:

  • The strained epoxy ring, which is susceptible to nucleophilic opening

  • The conjugated enediyne system, which can undergo Bergman cyclization under appropriate conditions

  • The hydroxyl groups, which can participate in hydrogen bonding or be derivatized to form esters or ethers

These reactive features make the compound potentially useful for chemical modifications to optimize its biological activity or physical properties.

Analytical Characterization

Computational Analysis

Computational methods can provide insights into the three-dimensional structure and reactivity of 4-Dihydroxyethyl-8,9-epoxy-enediyne. Molecular modeling can predict:

  • The preferred conformation of the molecule

  • The energy barrier for Bergman cyclization

  • Potential interactions with biological targets such as DNA

  • The electronic distribution that influences reactivity

Research Applications and Future Directions

Current Research Status

Research on 4-Dihydroxyethyl-8,9-epoxy-enediyne appears to be in early stages, with limited specific data available in the literature. The compound has been cataloged in chemical databases such as PubChem and ChEBI, suggesting its recognition as a compound of interest . The broader field of enediyne research continues to advance, with studies focusing on understanding biosynthetic pathways and developing synthetic derivatives with improved therapeutic properties .

Future Research Directions

Future studies on 4-Dihydroxyethyl-8,9-epoxy-enediyne might focus on:

  • Detailed biological activity screening against cancer cell lines and bacterial pathogens

  • Structural optimization to enhance potency or selectivity

  • Investigation of delivery systems to improve targeting to cancer cells

  • Exploration of synthetic routes to produce the compound more efficiently

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